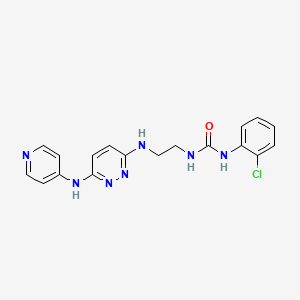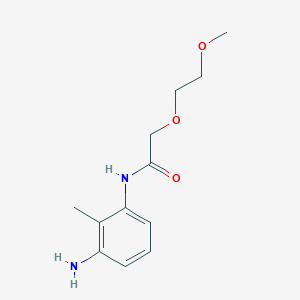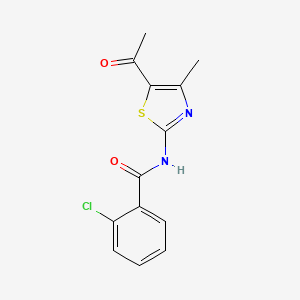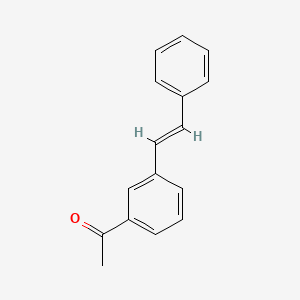
1-(2-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea, also known as AG-024322, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound is a member of the urea class of compounds, which are known for their ability to inhibit protein kinases. AG-024322 is a potent inhibitor of the protein kinase AKT, which plays a critical role in cell survival and proliferation.
Applications De Recherche Scientifique
Optical and Electronic Properties
Research has explored the electronic, optical, and nonlinear optical properties of novel chalcone derivatives, including studies on compounds with chlorophenyl and pyridinyl groups. These compounds exhibit significant potential in optoelectronic device fabrication due to their superior electro-optic properties. For instance, a study on a chalcone derivative highlighted its enhanced second and third harmonic generation values, indicating its applicability in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018).
Synthesis of Nitrogen Heterocycles
The synthesis of nitrogen-containing heterocycles from compounds with structural similarities has been documented. Efficient synthesis methods leading to pyrazole, triazole, pyridinone, and pyrimidinone derivatives have been developed. These methodologies often involve multi-step reactions, showcasing the versatility of related compounds in generating a wide array of heterocyclic structures (Behalo & Aly, 2011).
Antimicrobial Activities
Certain derivatives, synthesized from compounds structurally akin to the one , have been evaluated for their antimicrobial properties. For example, the synthesis of oxopyrimidines and thiopyrimidines has led to compounds with notable antibacterial and antifungal activities. This indicates the potential of similar compounds in contributing to the development of new antimicrobial agents (Ladani et al., 2009).
Corrosion Inhibition
Research into 1,3,5-triazinyl urea derivatives has revealed their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies suggest that similar compounds could be investigated for their corrosion inhibition properties, contributing to the protection of metals in industrial applications (Mistry et al., 2011).
Antioxidant Activity
Derivatives containing pyridinyl groups have been synthesized and evaluated for their antioxidant properties. These compounds have shown promising antioxidant and antiradical activities, suggesting the potential of similar chemical structures in the development of antioxidant agents (Bekircan et al., 2008).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O/c19-14-3-1-2-4-15(14)24-18(27)22-12-11-21-16-5-6-17(26-25-16)23-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,25)(H,20,23,26)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZKNIXVWDMOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B2800959.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methoxybenzamide](/img/structure/B2800963.png)


![1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2800967.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid](/img/structure/B2800968.png)
![(5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2800969.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2800972.png)



